4-(2-Methoxyphenyl)-4-oxobutyric acid
Overview
Description
4-(2-Methoxyphenyl)-4-oxobutyric acid is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a butyric acid moiety
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyphenyl)-4-oxobutyric acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is found in Pseudomonas putida, a bacterium known for its metabolic versatility .
Mode of Action
It’s known that the compound interacts with its target enzyme to induce a biochemical reaction
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which can be converted into a broad range of functional groups .
Result of Action
It’s known that organoboron compounds, such as this one, have been evaluated against different cell lines and have shown potential in repressing tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, requires exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-4-oxobutyric acid typically involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. This reaction is known as the Knoevenagel condensation. The reaction conditions generally include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium ethoxide in ethanol
Major Products
Oxidation: 4-(2-Hydroxyphenyl)-4-oxobutyric acid
Reduction: 4-(2-Methoxyphenyl)-4-hydroxybutyric acid
Substitution: 4-(2-Ethoxyphenyl)-4-oxobutyric acid
Scientific Research Applications
4-(2-Methoxyphenyl)-4-oxobutyric acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyphenyl)-4-oxobutyric acid
- 4-(2-Ethoxyphenyl)-4-oxobutyric acid
- 4-(2-Methoxyphenyl)-4-hydroxybutyric acid
Uniqueness
4-(2-Methoxyphenyl)-4-oxobutyric acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALGUDKXXOXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601711 | |
Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-16-2 | |
Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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